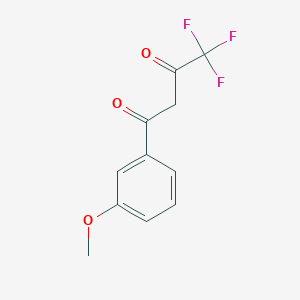

acetate CAS No. 54739-26-3](/img/structure/B1335835.png)

Ethyl [(3-fluorophenyl)amino](oxo)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

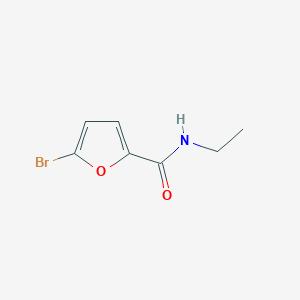

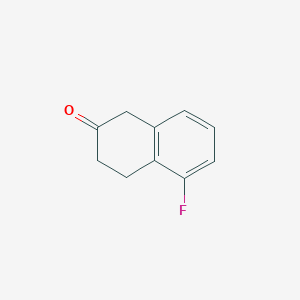

Ethyl (3-fluorophenyl)aminoacetate is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a fluorophenyl group, an amino group, and an oxoacetate moiety. It is a versatile intermediate that can be used to synthesize a wide range of chemical entities with biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid . These methods demonstrate the feasibility of synthesizing complex molecules that include the ethyl (3-fluorophenyl)aminoacetate structure.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various analytical techniques. X-ray single crystal structure determination has been employed to confirm the structure of ethyl-2-(4-aminophenoxy)acetate, revealing its crystallization in the triclinic crystal system . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing that it crystallizes in the orthorhombic space group . These studies provide detailed insights into the molecular geometry and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of such compounds has been explored in various chemical reactions. For example, the Lossen rearrangement has been utilized to convert carboxylic acids to hydroxamic acids and ureas using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a reagent . This demonstrates the potential of ethyl (3-fluorophenyl)aminoacetate derivatives to undergo chemical transformations that are useful in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through different techniques. NMR spectroscopy, elemental analysis, FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) have been used to characterize the synthesized compounds . Additionally, the stability and metabolite profiling of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate were investigated using liquid chromatography-mass spectrometry, indicating its stability under various conditions . These analyses are crucial for understanding the behavior of the compounds under different environmental conditions and for their potential application in drug development.

Applications De Recherche Scientifique

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, antiviral activity can be tested using specific viral strains in a controlled laboratory setting .

- Results or Outcomes : The results also vary depending on the specific activity. For instance, certain indole derivatives have shown inhibitory activity against influenza A .

-

Pyrrole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- Methods of Application : The methods of application are diverse and depend on the specific therapeutic response profile being targeted .

- Results or Outcomes : The results are diverse due to the wide range of therapeutic response profiles. For example, some pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Alcohol Dehydrogenase (ADH) in Biotechnological Applications

- Scientific Field : Biotechnology

- Application Summary : A new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester .

- Methods of Application : The method involved the use of the cloned ADH for the asymmetric reduction .

- Results or Outcomes : The result was a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester with 95% yield, 95% de, and 99% ee .

Propriétés

IUPAC Name |

ethyl 2-(3-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVUAGIMMZOPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392245 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(3-fluorophenyl)amino](oxo)acetate | |

CAS RN |

54739-26-3 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

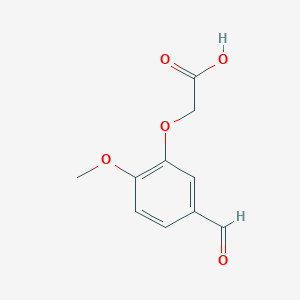

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

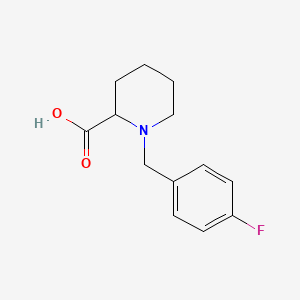

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

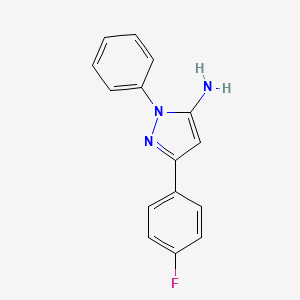

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)